5-Bromo-2-chloro-N,N-diethylnicotinamide
Overview
Description
5-Bromo-2-chloro-N,N-diethylnicotinamide is a useful research compound. Its molecular formula is C10H12BrClN2O and its molecular weight is 291.57 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-chloro-N,N-diethylnicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its bromine and chlorine substituents on the aromatic ring, which may influence its interaction with biological targets. The compound's structure is essential for its biological activity, particularly in relation to enzyme inhibition and receptor modulation.
The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, it has been shown to interact with nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
In a study examining the compound's cytotoxic effects on cancer cell lines, it was found to induce apoptosis in certain types of cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases, which are vital for cell signaling and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours .
Research Findings Summary Table
Properties
IUPAC Name |
5-bromo-2-chloro-N,N-diethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAMTFPLRNXVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.